

Unexpected toxicity in animal models with BAY2927088

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Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537

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Technical Support Center: BAY2927088

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY2927088 in preclinical animal models. The information is designed to address potential issues encountered during experiments, with a focus on monitoring and managing potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BAY2927088?

A1: BAY2927088 is an oral, reversible tyrosine kinase inhibitor (TKI). It potently and selectively targets activating mutations in the human epidermal growth factor receptor 2 (HER2/ERBB2) and the epidermal growth factor receptor (EGFR).^{[1][2]} Its primary mechanism involves inhibiting the downstream signaling pathways that promote tumor cell proliferation and survival.

Q2: What is the reported safety profile of BAY2927088 in clinical trials?

A2: In the Phase I/II SOHO-01 study, BAY2927088 has shown a manageable safety profile in patients with non-small cell lung cancer (NSCLC).^{[2][3]} The most commonly reported treatment-related adverse events (TRAEs) are diarrhea and rash, which are generally mild to moderate in severity (Grade 1-2).^{[2][4][5]}

Q3: Has unexpected toxicity been reported in preclinical animal models?

A3: Publicly available data from preclinical studies, including those using patient-derived xenograft models, have indicated that BAY2927088 is well-tolerated.[6] At present, there are no specific public reports of unexpected toxicity in animal models. However, as with any TKI, careful monitoring for both on-target and potential off-target effects is crucial.

Q4: What are the expected on-target toxicities for a HER2/EGFR inhibitor like BAY2927088?

A4: Given its mechanism of action, on-target toxicities are anticipated in tissues that also express HER2 and EGFR. These commonly include:

- Gastrointestinal effects: Diarrhea is a common on-target effect due to the role of EGFR signaling in the gastrointestinal tract.
- Dermatological effects: Skin rash, acneiform dermatitis, and paronychia (inflammation around the nails) are also expected due to the inhibition of EGFR in the skin.

Troubleshooting Guide: Managing Potential Toxicities in Animal Models

This guide provides a structured approach to identifying and mitigating potential adverse effects during your in vivo experiments with BAY2927088.

Issue 1: Gastrointestinal Toxicity (Diarrhea)

- Question: My animal models are exhibiting diarrhea after treatment with BAY2927088. How should I manage this?
- Answer:
 - Assess Severity: Grade the severity of diarrhea based on stool consistency and frequency. Note any associated weight loss or dehydration.
 - Supportive Care: Ensure animals have easy access to hydration and nutrition. Consider providing supplemental hydration (e.g., subcutaneous fluids) if dehydration is observed.
 - Dose Modification: If diarrhea is severe or persistent, consider a dose reduction or temporary interruption of treatment, as is common in clinical practice.[4]

- **Pathological Assessment:** In terminal studies, a thorough histological examination of the gastrointestinal tract can help characterize any tissue-level changes.

Issue 2: Dermatological Toxicity (Skin Rash)

- **Question:** I am observing skin lesions or rash in my animal models. What steps should I take?
- **Answer:**
 - **Characterize the Lesion:** Document the appearance, location, and progression of the skin lesions. Note if they are erythematous, papular, or pustular.
 - **Prevent Secondary Infection:** Keep the housing environment clean to minimize the risk of secondary bacterial infections in affected skin areas.
 - **Symptomatic Relief:** While topical treatments are more common in humans, consult with your institution's veterinary staff about appropriate supportive care for the specific animal model.
 - **Dose Evaluation:** Similar to gastrointestinal toxicity, severe skin reactions may necessitate a review of the dosing regimen.

Issue 3: Unexpected Clinical Signs or Mortality

- **Question:** My animal models are showing unexpected signs of toxicity (e.g., lethargy, significant weight loss, organ-specific distress) or there is unexpected mortality. What is the recommended course of action?
- **Answer:**
 - **Immediate Cessation:** Stop dosing immediately in the affected cohort to prevent further toxicity.
 - **Comprehensive Necropsy:** Perform a full necropsy on any deceased animals, collecting all major organs for histopathological analysis.

- Bloodwork: If possible, collect blood samples from affected living animals for complete blood count (CBC) and serum chemistry analysis to assess organ function.
- Review Protocol: Thoroughly review the experimental protocol, including dose calculations, formulation, and administration route, to rule out experimental error.
- Consider Off-Target Effects: While BAY2927088 is selective, high concentrations or species-specific metabolism could lead to off-target kinase inhibition. Histopathology and clinical pathology data will be key to identifying potential off-target organ toxicities.

Data Presentation

Table 1: Summary of Clinically Observed Treatment-Related Adverse Events (TRAEs) with BAY2927088 in the SOHO-01 Study

Adverse Event	Frequency (Any Grade)	Frequency (Grade 3)
Diarrhea	86.4%	25.0%
Rash	43.2%	Not specified (Grade 1-2)
Paronychia	25.0%	Not specified (Grade 1-2)

Data from the SOHO-01 Phase I/II study expansion cohort.[\[2\]](#)

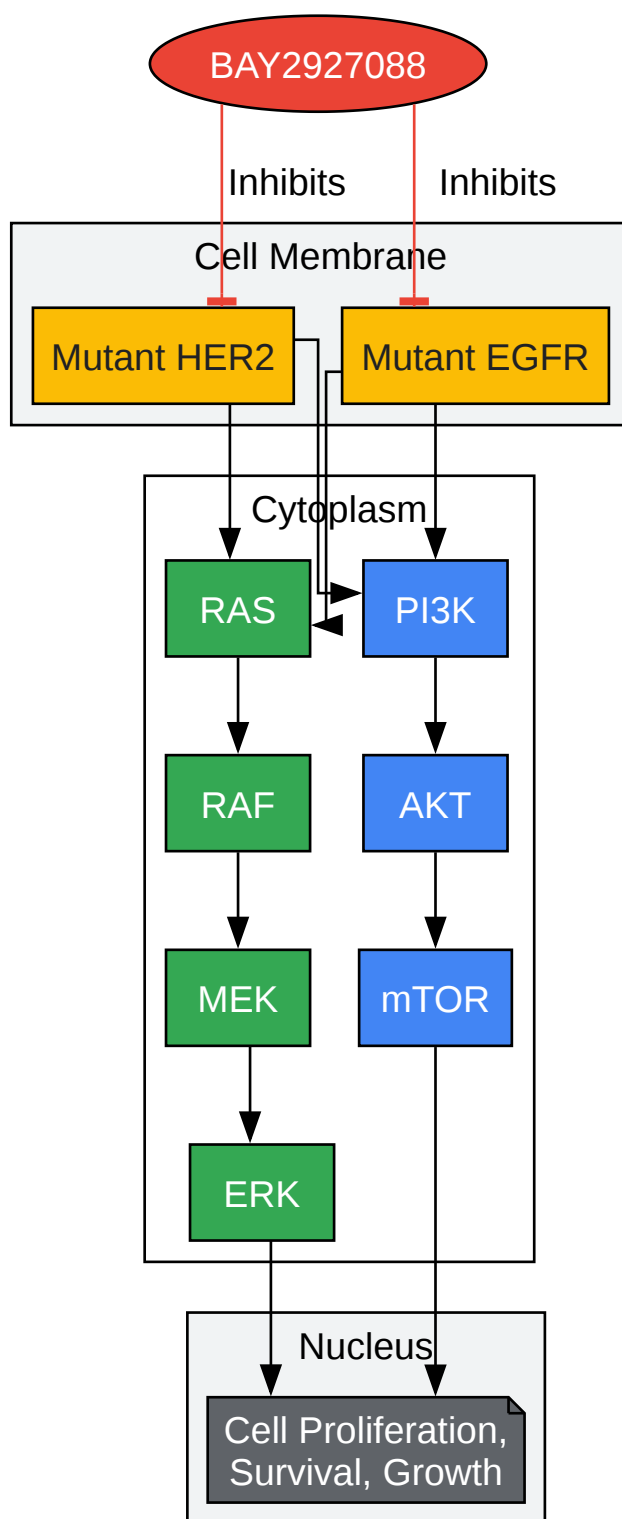
Experimental Protocols

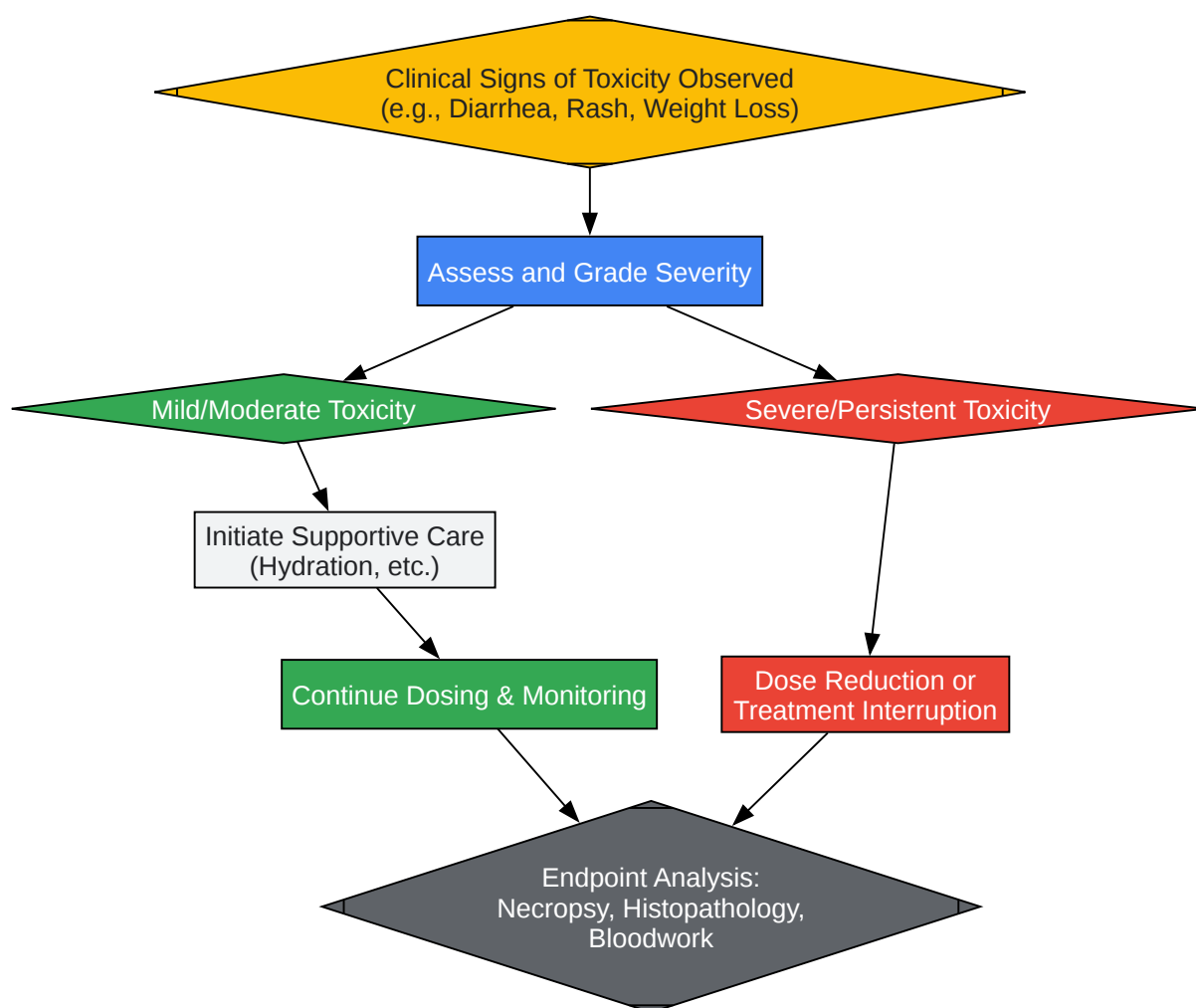
Protocol 1: General Toxicity Monitoring in Rodent Models

- Acclimatization: Allow animals to acclimate for a minimum of 7 days before the start of the experiment.
- Baseline Data Collection: Record baseline body weight and perform a clinical observation assessment for each animal.
- Dosing: Administer BAY2927088 via the appropriate route (e.g., oral gavage). The vehicle used for formulation should be administered to a control group.

- Daily Monitoring:
 - Observe each animal for clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of diarrhea or skin abnormalities.
 - Record body weights daily. A weight loss of >15-20% is often a humane endpoint.
 - Monitor food and water consumption.
- Weekly Monitoring: Perform a more detailed physical examination.
- Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, gastrointestinal tract, skin) for histopathological analysis.

Mandatory Visualizations





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